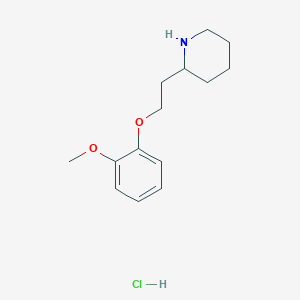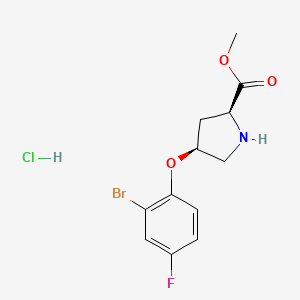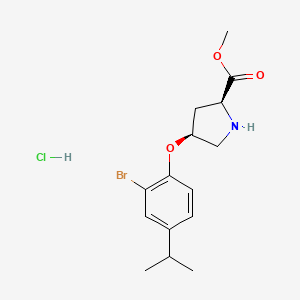![molecular formula C15H13ClN2O2 B1488078 2-Chloro-6-(4-methoxybenzyl)-6,7-dihydropyrrolo[3,4-b]pyridin-5-one CAS No. 1440519-73-2](/img/structure/B1488078.png)
2-Chloro-6-(4-methoxybenzyl)-6,7-dihydropyrrolo[3,4-b]pyridin-5-one
Overview
Description
“2-Chloro-6-(4-methoxybenzyl)-6,7-dihydropyrrolo[3,4-b]pyridin-5-one” is a chemical compound with the molecular formula C15H13ClN2O2 . It is a solid substance that is stored at room temperature in an inert atmosphere .
Synthesis Analysis
The synthesis of this compound involves the use of sodium hydride in tetrahydrofuran at room temperature . Iodomethane is added to the reaction mixture, which is then stirred overnight . The mixture is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to give the crude product . The product is then purified by flash column chromatography .Molecular Structure Analysis
The InChI code for this compound is 1S/C15H13ClN2O2/c1-20-11-4-2-10 (3-5-11)8-18-9-13-12 (15 (18)19)6-7-14 (16)17-13/h2-7H,8-9H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 288.73 . It is a solid substance that is stored at room temperature in an inert atmosphere .Scientific Research Applications
Synthesis and Chemical Reactivity : The compound 2-Chloro-6-(4-methoxybenzyl)-6,7-dihydropyrrolo[3,4-b]pyridin-5-one belongs to a class of chemicals that can be synthesized and used in various chemical reactions to produce different pyrrolopyridinone derivatives, which are valuable in the development of agrochemicals and medicinal compounds. For example, the reaction of N-substituted 4-methyl-2-pyrrolidinones, with specific chlorine and methoxy substituents, with alkaline methoxide can afford 5-methoxylated 3-pyrrolin-2-ones, which are useful intermediates for further chemical synthesis (Ghelfi et al., 2003). Additionally, these pyrrolopyridinone derivatives can be synthesized from chlorinated 4-methyl-pyrrolidin-2-ones under mild conditions, leading to compounds with potential applications in various fields (Bellesia et al., 2001).
Photometric Applications : N-substituted 4,6-diphenylpyridine-2-thiones, which can be related to the pyrrolopyridinone structure, have been developed as new photometric reagents for mercury, forming 2:1 complexes with mercury(II) with significant absorption characteristics. These complexes are beneficial for the spectrophotometric determination of mercury(II), highlighting the potential application of pyrrolopyridinone derivatives in analytical chemistry and environmental monitoring (Pérez Ruiz et al., 1984).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
2-chloro-6-[(4-methoxyphenyl)methyl]-7H-pyrrolo[3,4-b]pyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c1-20-11-4-2-10(3-5-11)8-18-9-13-12(15(18)19)6-7-14(16)17-13/h2-7H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKYIOICHNNDBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC3=C(C2=O)C=CC(=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(4-methoxybenzyl)-6,7-dihydropyrrolo[3,4-b]pyridin-5-one | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1488006.png)
![Methyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1488008.png)
![3-[2-Bromo-4-(sec-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1488009.png)

![4-Chlorothieno[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B1488013.png)
![1-(1H-Pyrazolo[3,4-b]pyridin-1-yl)propan-2-one](/img/structure/B1488014.png)

